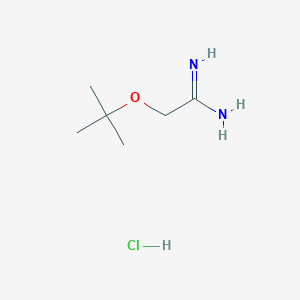

2-(Tert-butoxy)ethanimidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,3)9-4-5(7)8;/h4H2,1-3H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUHJTUOUPCHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-55-9 | |

| Record name | Ethanimidamide, 2-(1,1-dimethylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-butoxy)ethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Tert-butoxy)ethanimidamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(tert-butoxy)ethanimidamide hydrochloride, a potentially valuable building block in medicinal chemistry and organic synthesis. The core of this synthesis is the well-established Pinner reaction, a reliable method for converting nitriles into imidates and subsequently into amidines. This document details two viable routes for the synthesis of the key precursor, 2-(tert-butoxy)acetonitrile, and provides a detailed, representative protocol for its conversion to the target amidine hydrochloride. Mechanistic insights, potential side reactions, purification strategies, and critical safety considerations are also discussed to provide researchers with a thorough understanding of this synthetic process. While specific literature data for the title compound is limited, the methodologies presented are grounded in established chemical principles and analogous transformations.

Introduction and Retrosynthetic Analysis

Amidines are a class of organic compounds characterized by the RC(NH)NH2 functional group. They are of significant interest in drug discovery and development due to their ability to act as bioisosteres of guanidines and their prevalence in biologically active molecules. This compound offers a unique scaffold with a protected hydroxyl group, making it an attractive intermediate for further functionalization.

The primary synthetic challenge lies in the construction of the amidine moiety. A retrosynthetic analysis points towards the Pinner reaction as the most direct and efficient approach. This strategy involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate hydrochloride (a Pinner salt), which is then ammonolyzed to the desired amidine hydrochloride.

The key precursor for this synthesis is the nitrile, 2-(tert-butoxy)acetonitrile. This intermediate can be synthesized from readily available starting materials, and two effective methods will be explored in this guide.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 2-(tert-butoxy)acetonitrile

A reliable supply of the starting nitrile is crucial for the successful synthesis of the target amidine. Two practical methods for the preparation of 2-(tert-butoxy)acetonitrile are presented below.

Method A: Williamson Ether Synthesis

This classic ether synthesis provides a straightforward route from tert-butanol and chloroacetonitrile. The reaction proceeds via an SN2 mechanism where the tert-butoxide anion displaces the chloride from chloroacetonitrile. To favor substitution over elimination, and to handle the reactivity of the alkoxide, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol (Representative):

-

Preparation of the Alkoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add tert-butanol (1.0 equivalent) dropwise via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Williamson Ether Synthesis: To the freshly prepared sodium tert-butoxide solution, add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).

-

Add chloroacetonitrile (1.05 equivalents) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench with water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to afford 2-(tert-butoxy)acetonitrile as a colorless liquid.

Method B: From tert-Butyl Chloroacetate

An alternative route involves the nucleophilic substitution of the chloride in tert-butyl chloroacetate with a cyanide salt. This method first requires the synthesis of tert-butyl chloroacetate.

Step 1: Synthesis of tert-Butyl Chloroacetate

This esterification can be achieved by reacting tert-butanol with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct[1].

Experimental Protocol (Representative):

-

In a flask, combine chloroacetyl chloride (1.0 equivalent) and N,N-dimethylaniline (1.0 equivalent)[1].

-

Cool the mixture and add tert-butanol (1.0 equivalent) dropwise, maintaining the temperature below 30 °C[1].

-

After stirring at room temperature, the mixture is worked up by pouring into water and extracting the product[1].

-

The crude ester is then purified by vacuum distillation[1].

Step 2: Synthesis of 2-(tert-butoxy)acetonitrile

The resulting tert-butyl chloroacetate can then be reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO or DMF to yield the desired nitrile.

Experimental Protocol (Representative):

-

Dissolve tert-butyl chloroacetate (1.0 equivalent) in anhydrous DMSO.

-

Add sodium cyanide (1.1 equivalents) portion-wise, ensuring the temperature does not rise excessively.

-

Heat the mixture to 50-60 °C and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Pour the reaction mixture into a large volume of cold water and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Core Synthesis: this compound via the Pinner Reaction

The Pinner reaction is a two-step process in this context: the formation of the Pinner salt (an imidate hydrochloride) followed by ammonolysis to the amidine hydrochloride. It is crucial that the first step is carried out under strictly anhydrous conditions to prevent hydrolysis of the nitrile or the imidate intermediate to the corresponding ester or amide[2][3][4].

Caption: Experimental workflow for the Pinner reaction synthesis.

Experimental Protocol (Representative):

-

Pinner Salt Formation:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a drying tube outlet.

-

Charge the flask with 2-(tert-butoxy)acetonitrile (1.0 equivalent) and anhydrous ethanol (2.0 equivalents).

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Continue the addition of HCl until the solution is saturated and a precipitate of the imidate hydrochloride may begin to form.

-

Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours to ensure complete formation of the Pinner salt[5].

-

-

Ammonolysis:

-

Prepare a saturated solution of anhydrous ammonia in absolute ethanol.

-

To the cold Pinner salt mixture, add an excess of the ethanolic ammonia solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Ammonium chloride will precipitate during this time.

-

Filter off the ammonium chloride precipitate and wash the solid with a small amount of cold absolute ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amidine hydrochloride.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system for amidine hydrochlorides is a mixture of ethanol and diethyl ether.

-

Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound. A purification method for amidine hydrochlorides may involve the use of molecular sieves or macroporous adsorption resins to remove impurities like ammonium chloride[2].

-

Mechanistic Insights

The Pinner reaction proceeds through a well-understood mechanism:

Caption: Mechanism of the Pinner reaction for amidine synthesis.

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon[5].

-

Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate.

-

Deprotonation: A proton transfer results in the formation of the neutral imidate, which is then protonated on the nitrogen to form the stable Pinner salt (imidate hydrochloride)[4].

-

Ammonolysis: In the second stage, ammonia acts as a nucleophile, attacking the iminium carbon of the Pinner salt. This forms a tetrahedral intermediate.

-

Elimination: This intermediate then collapses, eliminating a molecule of the alcohol to yield the protonated amidine, which exists as the stable hydrochloride salt.

Characterization (Predicted)

| Parameter | Predicted Value |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | Expected to be in the range of 150-200 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.2-8.8 (br s, 4H, -C(=NH₂)NH₂), 4.1-3.9 (s, 2H, -O-CH₂-C-), 1.2-1.0 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165-160 (-C=N), 75-70 (-O-C(CH₃)₃), 65-60 (-O-CH₂-), 30-25 (-C(CH₃)₃) |

| IR (KBr, cm⁻¹) | 3400-3100 (N-H stretch), 2980-2900 (C-H stretch), 1680-1650 (C=N stretch), 1190-1100 (C-O stretch) |

Potential Side Reactions and Purification Considerations

-

Hydrolysis: The presence of water during the Pinner salt formation is the most significant potential side reaction, leading to the formation of ethyl 2-(tert-butoxy)acetate. Strict anhydrous conditions are paramount[3].

-

Amide Formation: At higher temperatures, the Pinner salt can rearrange to form N-ethyl-2-(tert-butoxy)acetamide[2][5]. Low-temperature control is crucial to minimize this side product.

-

Orthoester Formation: If an excess of alcohol is used and the reaction is driven to completion without the addition of ammonia, an orthoester can be formed as a byproduct[3].

-

Purification: The primary impurity in the final product is often ammonium chloride from the ammonolysis step. As this is also a white crystalline solid, purification by recrystallization is essential. The solubility difference between the amidine hydrochloride and ammonium chloride in an ethanol/ether mixture is typically sufficient for effective separation. The use of molecular sieves or resins can also be an effective purification strategy[2].

Safety Precautions

-

Nitriles: Organic nitriles are toxic and can be absorbed through the skin or by inhalation. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[1][6][7].

-

Hydrogen Chloride Gas: Anhydrous HCl is a corrosive and toxic gas. It should be handled with extreme care in a fume hood, and appropriate gas scrubbing apparatus should be in place.

-

Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.

-

Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Ethanolic ammonia solutions should be prepared and handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The Pinner reaction provides a direct and efficient route from the corresponding nitrile, 2-(tert-butoxy)acetonitrile. The successful execution of this synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt. The protocols and insights provided in this guide offer a solid foundation for researchers to produce this valuable synthetic intermediate.

References

-

Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups. [Link]

- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P

-

J&K Scientific. Pinner Reaction. [Link]

-

Organic Syntheses Procedure. Acetic acid, tert-butyl ester. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

CDC Stacks. NITRILES. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]

Sources

- 1. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 7. The MSDS HyperGlossary: Nitrile [ilpi.com]

Stability and Storage Conditions for 2-(Tert-butoxy)ethanimidamide Hydrochloride: A Technical Guide

Executive Summary

2-(Tert-butoxy)ethanimidamide hydrochloride (CAS: 14401-55-9) is a critical building block utilized primarily in the synthesis of heterocyclic pharmaceutical intermediates. While the tert-butyl ether moiety provides steric bulk and lipophilicity, the amidine core introduces significant stability challenges—specifically hygroscopicity and hydrolytic instability .

This guide defines the rigorous storage protocols required to maintain compound integrity. Empirical data indicates that while the hydrochloride salt stabilizes the amidine functionality against spontaneous disproportionation, exposure to ambient moisture triggers a rapid hydrolysis cascade, degrading the material into 2-(tert-butoxy)acetamide and ammonium chloride. Optimal preservation requires storage at -20°C under an inert atmosphere (Argon/Nitrogen) , ensuring a shelf life exceeding 24 months.

Physicochemical Identity & Profile

Understanding the intrinsic properties of this molecule is the first step in designing a robust handling protocol.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 14401-55-9 |

| Molecular Formula | C₆H₁₄N₂O[1][2][3] · HCl |

| Molecular Weight | 166.65 g/mol |

| Physical State | White to off-white crystalline solid |

| Hygroscopicity | High (Deliquescent) |

| Solubility | Soluble in Water, Methanol, Ethanol; Insoluble in Hexanes, Et₂O |

| pKa (Predicted) | ~11.5 (Amidine conjugate acid) |

Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by two primary vectors: moisture-induced hydrolysis and thermal degradation.

Hydrolytic Degradation

The amidine carbon is highly electrophilic. In the solid state, the hydrochloride salt lattice protects this center. However, upon absorbing atmospheric moisture (deliquescence), the crystal lattice collapses, allowing water to act as a nucleophile. This reaction is autocatalytic; as ammonium chloride is produced, the local acidity changes, potentially accelerating further decomposition or cleavage of the acid-labile tert-butyl group.

Primary Degradation Pathway:

-

Nucleophilic Attack : Water attacks the imine carbon.

-

Tetrahedral Intermediate : Formation of a hydroxy-amino intermediate.

-

Elimination : Expulsion of ammonia (trapped as NH₄Cl).

-

Product : Irreversible formation of 2-(tert-butoxy)acetamide.

Visualization of Degradation Logic

The following diagram illustrates the critical failure points in the stability profile.

Figure 1: Moisture-induced hydrolysis pathway converting the active amidine to the inactive amide.

Storage & Handling Protocols

To prevent the degradation pathways outlined above, a multi-tiered storage strategy is required.

Storage Conditions Matrix

| Duration | Temperature | Atmosphere | Container Type |

| Short Term (<2 Weeks) | -4°C (Fridge) | Desiccated Air | Tightly sealed amber glass |

| Long Term (>2 Weeks) | -20°C (Freezer) | Inert Gas (Ar/N₂) | Amber vial + Parafilm + Desiccant bag |

| Transport | < 25°C (Cool packs) | Inert Gas | Double-sealed anti-static bag |

Handling Hygroscopic Reagents

Because the compound is deliquescent, standard weighing procedures on an open bench can introduce enough moisture to degrade the sample surface within minutes.

Protocol: The "Inert-Weighing" Workflow

-

Equilibration : Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

-

Environment : Ideally, handle inside a glove box or a glove bag flushed with Nitrogen.

-

Alternative : If a glove box is unavailable, use the "Schlenk Weighing" technique:

-

Flush a tared vial with Argon.

-

Quickly transfer the solid.

-

Immediately purge the headspace with Argon before sealing.

-

Quality Control & Analytical Monitoring

Researchers must validate the integrity of the compound before use in critical steps.

Re-Test Criteria

-

Visual Inspection : The material should be a free-flowing powder. Clumping, liquefaction, or a strong smell of ammonia indicates decomposition.

-

Frequency : Retest purity every 6 months if stored at -20°C.

Analytical Methods

| Method | Purpose | Acceptance Criteria |

| ¹H NMR (DMSO-d₆) | Identity & Purity | Integration of t-Butyl (1.15 ppm) vs. Methylene (4.0 ppm) signals. Absence of amide carbonyl shift. |

| HPLC (Reverse Phase) | Purity | Single peak >98% area. (Note: Use buffered mobile phase to prevent on-column hydrolysis). |

| Argentometric Titration | Chloride Content | 98-102% of theoretical HCl content. |

Workflow for Handling Decisions

Use the following logic to determine if the material is safe to use.

Figure 2: Decision tree for assessing compound viability prior to synthesis.

Safety & Regulatory (SDS Summary)

-

GHS Classification : Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319).

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal : Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

-

Biofount . This compound Product Specifications. Retrieved from

-

PubChem . This compound Compound Summary. Retrieved from

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. (General Amidine Stability Mechanisms).

-

TCI Chemicals . Acetamidine Hydrochloride Safety Data Sheet. Retrieved from

-

HepatoChem . Handling Hygroscopic Salts in Synthesis. Retrieved from

Sources

Methodological & Application

Application Note: 2-(Tert-butoxy)ethanimidamide Hydrochloride in Medicinal Chemistry

Introduction & Strategic Value

2-(Tert-butoxy)ethanimidamide hydrochloride (CAS: 14401-55-9 / 1311306-79-0) is a specialized building block employed in the synthesis of nitrogenous heterocycles. While simple amidines (e.g., acetamidine, benzamidine) are ubiquitous, this specific derivative offers a strategic advantage in drug design due to the tert-butoxy tail.

Physicochemical Profile & SAR Rationale

In medicinal chemistry, the incorporation of this moiety addresses specific multiparametric optimization (MPO) challenges:

-

Lipophilicity Tuning: The tert-butyl group is a bulky, lipophilic moiety that significantly increases

compared to a methoxy or hydroxyethyl chain, improving membrane permeability. -

Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent ether oxygen from rapid oxidative dealkylation by Cytochrome P450 enzymes, a common liability for simple linear ethers.

-

Bioisosterism: The ether linkage acts as a hydrogen bond acceptor, potentially interacting with hinge regions in kinases or specific pockets in GPCRs, while the tert-butyl group fills hydrophobic pockets.

Core Application

The primary utility of this reagent is as a C-N-C dinucleophile in cyclization reactions to form:

-

Pyrimidines (via 1,3-electrophiles)

-

Imidazoles (via

-haloketones) -

1,2,4-Triazoles (via acyl hydrazides)

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Pyrimidines

Targeting Kinase Inhibitor Scaffolds

This protocol describes the condensation of 2-(tert-butoxy)ethanimidamide HCl with a

Reagents:

-

This compound (1.0 equiv)

-

Ethyl acetoacetate (or substituted derivative) (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (2.5 equiv) — Critical: 1 equiv to neutralize HCl, 1.5 equiv for catalysis.

-

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Free Base Generation (In-Situ):

-

Charge a dry reaction flask with anhydrous Ethanol (0.5 M concentration relative to amidine).

-

Add Sodium Ethoxide (2.5 equiv) under

atmosphere. -

Add this compound (1.0 equiv) in a single portion.

-

Observation: The solution may become cloudy due to NaCl precipitation. Stir for 15 minutes at room temperature to ensure complete liberation of the free amidine.

-

-

Condensation:

-

Add the electrophile (e.g., Ethyl acetoacetate) dropwise over 5 minutes.

-

Heat the mixture to Reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor via LC-MS. The tert-butyl group is acid-sensitive; ensure the LC-MS mobile phase modifier is not too aggressive (use Formic acid 0.1%, avoid high concentrations of TFA).

-

-

Workup & Isolation:

Data Summary: Base Selection Impact

| Base System | Solvent | Temp (°C) | Yield (%) | Notes |

| NaOEt | EtOH | 78 | 88% | Optimal. Clean conversion. |

| DMF | 100 | 65% | Slower reaction; difficult solvent removal. | |

| TEA/DIPEA | DCM | 40 | <10% | Insufficient basicity to drive aromatization. |

Protocol B: Synthesis of 2-Substituted Imidazoles

Targeting GPCR Ligands

This protocol utilizes the reaction between the amidine and an

Reagents:

-

This compound (1.0 equiv)

- -Bromoacetophenone (1.0 equiv)

-

(3.0 equiv) or

-

THF/Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation:

-

Dissolve this compound in THF/Water (4:1). The water is necessary to solubilize the inorganic base and the salt.

-

Add

(3.0 equiv).[5]

-

-

Cyclization:

-

Workup:

Critical Troubleshooting & Stability (The "Senior Scientist" Insight)

The Tert-Butyl Ether Liability

The most common failure mode with this building block is the unintentional cleavage of the tert-butyl group, converting the ether to a primary alcohol.

-

Danger Zone: Strong Lewis acids (

, -

Safe Zone: The group is stable to basic conditions (NaOH, LiOH), hydrogenation (

), and mild acids (Acetic acid). -

Strategic Deprotection: If the alcohol is the desired final product, treat the final heterocycle with TFA/DCM (1:1) at RT for 1 hour.

Visualization of Reaction Pathways

Caption: Synthetic divergence of 2-(tert-butoxy)ethanimidamide. Note the red dashed lines indicating acid-mediated cleavage risks.

References

- Amidine Cyclization Reviews: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for amidine-to-pyrimidine mechanisms).

-

Pyrimidine Synthesis Protocols

-

Imidazole Synthesis (The Marckwald/Cornforth variations)

-

Huo, C., et al. (2016). "Metal-free oxidative synthesis of imidazoles." Organic Letters.

-

-

Stability of Tert-Butyl Ethers

-

Greene, T. W., & Wuts, P. G. M.[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines stability profiles of t-Bu ethers).

-

Sources

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Base mediated direct C-H amination for pyrimidines synthesis from amidines and cinnamaldehydes using oxygen as green oxidants [html.rhhz.net]

- 7. sciforum.net [sciforum.net]

- 8. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted Starting Materials

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of removing unreacted starting materials from your product mixture. Our focus is on providing practical, field-proven insights to enhance the purity of your compounds and the reliability of your results.

Introduction: The Importance of Purity

In chemical synthesis and drug development, the purity of a compound is paramount. Unreacted starting materials can interfere with subsequent reaction steps, complicate product characterization, and, in the context of pharmaceuticals, lead to adverse effects.[1] This guide is structured to help you navigate the critical purification process, ensuring that you can confidently isolate your desired product.

Part 1: Foundational Purification Strategies - FAQs

This section addresses the initial decision-making process for selecting a purification method.

Q1: How do I choose the right initial purification technique to remove unreacted starting materials?

The selection of a purification method is dictated by the distinct physical and chemical properties of your product and the unreacted starting materials.[2] A logical first step is to analyze the properties of all components in your reaction mixture.

A Decision-Making Workflow

Caption: A workflow for selecting an initial purification technique.

Q2: What are the most common sources of impurities from starting materials?

Impurities originating from starting materials can arise from several sources:

-

Unreacted Starting Materials: Incomplete reactions can lead to the carryover of starting materials into the product mixture.[2]

-

Impurities in the Starting Materials: The initial purity of your reagents can directly impact the purity of your final product.[2]

-

Byproducts from Side Reactions: Starting materials can participate in unintended side reactions, generating byproducts.[2]

-

Degradation: Starting materials may degrade during the reaction or workup process, introducing impurities.[2]

Part 2: Troubleshooting Common Purification Techniques

This section provides detailed troubleshooting guides for frequently used purification methods.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4][5]

Troubleshooting Guide: Column Chromatography

| Problem | Potential Cause | Recommended Solution |

| Poor Separation of Product and Starting Material | The solvent system (eluent) has suboptimal polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values (ideally >0.2). Consider switching to a solvent system with a different selectivity (e.g., from ethyl acetate/hexanes to dichloromethane/methanol).[2] |

| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without air bubbles or cracks. A consistent packing is crucial for good separation. | |

| Product is Not Eluting from the Column | The eluent is not polar enough to move the product. | Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[2] |

| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6] | |

| Starting Material Co-elutes with the Product | The polarity of the product and starting material are too similar for the chosen stationary phase. | If possible, try a different stationary phase (e.g., alumina, C18). Alternatively, consider derivatizing either the product or the starting material to alter its polarity before chromatography. |

Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection: Use TLC to identify a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and there is good separation from the starting material.

-

Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is even and free of air bubbles.[7]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger, volatile solvent. Carefully load the sample onto the top of the silica gel bed.[8]

-

Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.[8]

-

Fraction Collection: Collect fractions and monitor their composition by TLC.[8]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[7]

Liquid-Liquid Extraction

This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[9][10]

Troubleshooting Guide: Liquid-Liquid Extraction

| Problem | Potential Cause | Recommended Solution |

| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |

| Poor Separation of Layers | The densities of the two phases are too similar. | Add a solvent to the organic layer that will significantly change its density (e.g., a halogenated solvent to increase density or a less dense solvent like ether). |

| Product Remains in the Aqueous Layer | The product has significant water solubility. | Perform multiple extractions with smaller volumes of the organic solvent. "Salting out" by adding a saturated salt solution to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase. |

Experimental Protocol: Acid-Base Extraction to Remove an Acidic Starting Material

This protocol is effective when your product is neutral and the unreacted starting material is acidic.

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

-

Aqueous Wash: Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to the separatory funnel. The acidic starting material will be deprotonated and become a water-soluble salt.

-

Separation: Gently invert the funnel to mix the layers, periodically venting to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

-

Repeat: Repeat the aqueous wash two more times to ensure complete removal of the acidic impurity.[2]

-

Brine Wash: Wash the organic layer with brine to remove any residual water.[2]

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[2]

Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired product and impurities in a particular solvent at different temperatures.[11][12]

Troubleshooting Guide: Recrystallization

| Problem | Potential Cause | Recommended Solution |

| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure product. Cool the solution in an ice bath.[8] |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is precipitating from a supersaturated solution at a temperature above its melting point. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. |

| Colored Impurities in the Final Crystals | The colored impurity has co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be sure to use a hot filtration setup to remove the charcoal before allowing the solution to cool.[8] |

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. The starting material should either be very soluble or insoluble in the chosen solvent at all temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.[2]

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[2]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals in a desiccator or a vacuum oven.[2]

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[13][14][15]

Troubleshooting Guide: Distillation

| Problem | Potential Cause | Recommended Solution |

| Bumping (Violent Boiling) | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[16] |

| Poor Separation | The boiling points of the product and starting material are too close. | Use a fractional distillation column packed with a high-surface-area material (e.g., Raschig rings, Vigreux column) to increase the number of theoretical plates.[16] |

| Product Decomposes at its Boiling Point | The compound is thermally unstable at atmospheric pressure. | Use vacuum distillation to lower the boiling point of the liquid.[14][16] |

Experimental Protocol: Simple Distillation

-

Apparatus Setup: Assemble the distillation apparatus consisting of a distillation flask, a condenser, and a receiving flask.[17]

-

Charging the Flask: Fill the distillation flask no more than two-thirds full with the liquid mixture and add boiling chips.

-

Heating: Begin heating the distillation flask.

-

Condensation and Collection: As the liquid with the lower boiling point vaporizes, it will travel into the condenser, where it will cool and return to a liquid state, dripping into the receiving flask.[16]

-

Monitoring: Monitor the temperature at the still head. A sharp increase in temperature indicates that the next component is beginning to distill.

-

Fraction Collection: Change the receiving flask to collect different fractions as the temperature changes.

Precipitation

Precipitation involves converting a soluble substance into an insoluble solid, which can then be separated from the liquid phase.[18][19][20]

Troubleshooting Guide: Precipitation

| Problem | Potential Cause | Recommended Solution |

| No Precipitate Forms | The solution is not supersaturated. | Change the conditions to decrease the solubility of the product, such as changing the pH, adding an anti-solvent, or lowering the temperature.[19] |

| Precipitate is an Amorphous Solid or Oil | The rate of precipitation is too rapid. | Slow down the addition of the precipitating agent or the change in conditions (e.g., slower cooling, slower pH adjustment). Vigorous stirring can also promote the formation of a crystalline solid.[21] |

| Impurities are Trapped in the Precipitate | Co-precipitation or occlusion of impurities. | After initial precipitation and filtration, redissolve the solid and re-precipitate it (recrystallization). This can significantly improve purity.[21] Washing the precipitate thoroughly with a suitable solvent can also remove surface impurities.[18] |

Experimental Protocol: Precipitation by Adding an Anti-Solvent

-

Dissolution: Dissolve the crude mixture in a solvent in which both the product and the starting material are soluble.

-

Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the product is insoluble but the starting material is soluble) to the solution while stirring.

-

Precipitation: Continue adding the anti-solvent until the product precipitates out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the precipitate with the anti-solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified solid.

Part 3: Advanced Considerations

Q3: My product and starting material have very similar properties. What should I do?

When standard purification techniques fail due to similar properties, consider the following:

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than standard column chromatography and can often separate compounds with very similar polarities.

-

Derivatization: Chemically modify either your product or the starting material to significantly alter its physical properties (e.g., polarity, boiling point), making separation easier. After separation, the original functionality can be restored if necessary.

-

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid as the mobile phase and can provide unique selectivity for separating challenging mixtures.[22]

References

-

Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. [Link]

-

List of purification methods in chemistry. (n.d.). Wikipedia. [Link]

-

How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Solvent Extraction Techniques. (n.d.). Organomation. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry. [Link]

-

Crystallization for Purification.pptx. (n.d.). Slideshare. [Link]

-

Crystallization process guide | industrial use. (n.d.). ANDRITZ GROUP. [Link]

-

Separation of Mixtures via Precipitation. (n.d.). Moodle@Units. [Link]

-

Extraction Techniques. (n.d.). Journal of New Developments in Chemistry. [Link]

-

4: Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

-

How to Eliminate Impurities in Precipitation. (n.d.). Unacademy. [Link]

-

How Purification Differs Between Chemical Research Fields. (n.d.). Moravek. [Link]

-

Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Precipitation (chemistry). (n.d.). Wikipedia. [Link]

-

How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Isn't it possible to purify a solution by using a precipitation reaction to remove unwanted products? (2020, May 1). Quora. [Link]

-

Distillation. (n.d.). EBSCO Information Services. [Link]

-

Distillation. (2025, December 18). Britannica. [Link]

-

Distillation. (n.d.). Wikipedia. [Link]

-

Video: Separation of Mixtures via Precipitation. (2015, March 4). JoVE. [Link]

-

Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. [Link]

-

Distillation. (n.d.). Jack Westin. [Link]

-

Distillation Of A Product From A Reaction. (2023, January 18). The Chemistry Blog. [Link]

-

What is chromatography and how does it work? (2020, February 5). Bioanalysis Zone. [Link]

-

How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

- Method for removing unreacted electrophiles from a reaction mixture. (n.d.).

-

Separation and purification. (n.d.). Britannica. [Link]

-

Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. (2015, March 4). JoVE. [Link]

-

Chromatography Basic Principles Involved In Separation Process. (n.d.). Jack Westin. [Link]

-

Purification: Process, Methods & Purpose. (2023, January 13). StudySmarter. [Link]

-

Protein purification troubleshooting guide. (n.d.). GE Healthcare. [Link]

-

What is the best way to purify a crude reaction mixture that auto-crystallizes? (2023, February 6). Biotage. [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 5. jackwestin.com [jackwestin.com]

- 6. Purification [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organomation.com [organomation.com]

- 10. openaccesspub.org [openaccesspub.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. Distillation | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 14. Distillation | Definition, Process, & Methods | Britannica [britannica.com]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. jackwestin.com [jackwestin.com]

- 17. Distillation - Wikipedia [en.wikipedia.org]

- 18. How to Eliminate Impurities in Precipitation [unacademy.com]

- 19. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]

- 20. Video: Separation of Mixtures via Precipitation [jove.com]

- 21. Separation of Mixtures via Precipitation [moodle2.units.it]

- 22. Separation and purification - Chromatography, Adsorption, Retention | Britannica [britannica.com]

Managing hygroscopic nature of amidine hydrochloride salts

Executive Summary: The "Wet Salt" Paradox

Welcome to the technical support center. If you are reading this, you are likely staring at a vial of amidine hydrochloride that looks more like a sticky syrup than a crystalline solid.

Amidine hydrochlorides (

-

Extreme Hygroscopicity: The lattice energy of the salt is often easily overcome by the hydration energy, leading to rapid deliquescence (absorbing moisture until it dissolves in it).

-

Hydrolytic Instability: While the salt form is relatively stable in acidic media, the presence of water creates a vector for hydrolysis back to the amide, especially if the pH drifts or if the sample is subjected to thermal stress.

This guide moves beyond basic "keep it dry" advice. It provides the mechanistic "why" and the protocol-driven "how" to manage, measure, and rescue these compounds.

Module 1: Storage & Prevention

"My salt turned into a gum overnight. How do I prevent this?"

The chloride counter-ion is a primary culprit. The high charge density of the chloride ion, combined with the hydrogen-bonding capability of the amidinium protons, creates a "moisture magnet."

The Protocol: The Inert Chain of Custody

Standard refrigeration is insufficient because cold air often has high relative humidity (RH), and condensation occurs immediately upon warming.

| Storage Tier | Protocol | Suitability |

| Tier 1 (Standard) | Desiccator with | Short-term storage (<1 week). |

| Tier 2 (Long-term) | -20°C under Argon/Nitrogen atmosphere | Indefinite storage. Critical: Allow vial to reach RT before opening to prevent condensation. |

| Tier 3 (Ultra-Sensitive) | Glovebox handling + Parafilm seal over cap | For Pinner salts (imidates) or highly substituted amidines. |

Expert Insight: Do not use Silica Gel for long-term storage of highly deliquescent amidines. Silica is an equilibrium desiccant; once saturated, it releases moisture back. Use

Module 2: Accurate Quantitation

"I can't weigh it accurately because the mass keeps increasing on the balance."

This is a kinetic issue. The rate of water uptake is faster than your stabilization time on the balance.

Troubleshooting Guide: Weighing Deliquescent Solids

Q: How do I get an accurate stoichiometry for my reaction? A: Stop trying to weigh the solid directly into the reaction flask.

Method A: Weighing by Difference (The "Fast Transfer")

-

Dry the vial exterior.

-

Tare the balance with the capped vial.

-

Remove an approximate amount quickly and recap.

-

Weigh the capped vial again. The mass loss is your sample mass.

-

Why this works: You never expose the bulk balance to the open atmosphere for more than seconds.

Method B: The Stock Solution Approach (Recommended)

-

Dissolve the entire "sticky" contents of the vial in a dry, non-nucleophilic solvent (e.g., anhydrous DMSO or Methanol).

-

Determine the concentration via Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or dimethyl sulfone).

-

Dose your reaction by volume, not mass.

Module 3: The Rescue Operation

"It's already a sticky mess. Can I save it?"

Yes. Unless the compound has chemically hydrolyzed (checked via LC-MS), the water is just a contaminant. You need to break the hydration shell.

Protocol: Azeotropic Drying

Simple vacuum drying often fails because the water is tightly bound in the crystal lattice. We use toluene to lower the boiling point of water via azeotrope formation.[1][2]

Step-by-Step Rescue:

-

Dissolution: Dissolve the wet amidine salt in a minimum amount of anhydrous methanol or ethanol.

-

Suspension: Add 10-20 volumes of anhydrous Toluene .

-

Evaporation: Rotovap at

. The alcohol evaporates first, leaving a toluene/water azeotrope. -

Repetition: As the toluene strips water, the amidine HCl will likely precipitate as a white solid. Repeat the toluene addition/evaporation cycle 3 times.

-

Final Dry: Place under high vacuum (<1 mbar) for 12 hours.

Visualizing the Rescue Workflow

Caption: Logical workflow for rescuing deliquescent amidine salts using the toluene azeotrope method.

Module 4: Synthesis & The Pinner Trap

"I synthesized it via the Pinner reaction, but I got the ester instead."

This is the most common failure mode. The Pinner reaction proceeds via an Imidate Hydrochloride intermediate (the Pinner Salt), which is even more moisture-sensitive than the final amidine.

The Mechanism of Failure

If moisture enters during the imidate formation (Nitrile + Alcohol + HCl), water acts as a nucleophile, attacking the imidate to form an ester (hydrolysis) rather than the amine attacking to form the amidine.

The "Hydrolysis Trap" Diagram

Caption: Mechanistic divergence in Amidine synthesis. Moisture at the Imidate stage causes irreversible conversion to Esters.

Troubleshooting Checklist for Synthesis:

-

Gas Source: Are you using aqueous HCl? Stop. You must use anhydrous HCl gas bubbled into the solvent, or generate it in situ (e.g., Acetyl Chloride + Methanol).

-

Temperature: Keep the Pinner salt formation at

. Higher temperatures promote elimination to amides. -

Ammonolysis: When adding ammonia to convert the imidate to the amidine, ensure the ammonia source is dry (e.g.,

in Methanol, not aqueous ammonium hydroxide).

References & Further Reading

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical. (Standard protocols for Pinner reaction and handling hygroscopic salts).

-

Burfield, D. R., et al. "Desiccant efficiency in solvent and reagent drying."[3] Journal of Organic Chemistry, 1977, 42(18), 3060–3065. (Source for desiccant selection).

-

Guthrie, J. P. "Hydrolysis of esters and amides: pH dependence." Journal of the American Chemical Society.[4] (Mechanistic grounding for hydrolytic instability).

Sources

Technical Support Center: Purification of Polar Amidine Compounds

Current Status: Online Operator: Senior Application Scientist Ticket Topic: Overcoming adsorption, tailing, and yield loss in amidine chromatography.

The Core Challenge: The "Silanol Trap"

User Question: Why do my amidine compounds streak from the baseline to the solvent front on silica gel, and why is my mass recovery often below 60%?

Technical Analysis:

The root cause is a fundamental mismatch in

-

Silica Gel (Stationary Phase): The surface of standard flash silica is covered in silanol groups (

).[1] These are weakly acidic ( -

Amidines (Analyte): Amidines are strong organic bases (

).

The Mechanism: In a standard neutral mobile phase (e.g., DCM/MeOH), your amidine becomes protonated by the acidic silanols. This transforms the separation mechanism from partition chromatography (based on polarity) to cation-exchange chromatography (ionic bonding). The ionic bond is strong and non-linear, causing:

-

Tailing: As concentration decreases, sites become more available, retaining the tail end of the peak.

-

Irreversible Adsorption: A portion of the compound permanently ion-pairs with the most active silanol sites, leading to "missing mass."

Troubleshooting Guides & Protocols

Scenario A: "I must use Normal Phase Silica (DCM/MeOH)."

Q: How do I stop the streaking without changing my column type?

A: You must suppress silanol ionization or competitively block the sites using a Mobile Phase Modifier .

The Protocol: The "TEA Shield" Method

-

Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

). -

Concentration: 0.5% to 1.0% (v/v).

-

Critical Step (Pre-equilibration): You cannot just add TEA to the run solvent. You must "deactivate" the column first.

Step-by-Step Workflow:

-

Slurry Pack (if manual) or Equilibrate (if automated) the column with mobile phase containing 1% TEA .

-

Flush with at least 3 Column Volumes (CV) . This saturates the "hot" acidic sites on the silica.

-

Run the purification with the modifier maintained in the mobile phase (e.g., DCM/MeOH + 1% TEA).

-

TLC Validation: Your TLC plate must be dipped in the mobile phase + TEA and dried before spotting your compound. If you run a basic compound on a neutral plate, the

will not match the column.

Comparative Data: Modifiers

| Modifier | Pros | Cons | Best For |

| Triethylamine (TEA) | Excellent peak shape; easy to handle. | High boiling point ( | General purification; stable compounds. |

| Ammonia ( | Volatile; easy to remove. | Hard to maintain concentration (gasses off); inconsistent | Compounds sensitive to difficult workups.[2] |

| Ammonium Hydroxide ( | Cheap; effective silanol blocker. | Immiscible in pure DCM (requires MeOH); water content can deactivate silica too much. | Very polar amidines requiring high % MeOH. |

Scenario B: "The modifier isn't working / My compound is decomposing."

Q: I added TEA, but the compound is still sticking, or I see hydrolysis products (amides). What now?

A: Stop using bare silica. The surface pH is too acidic. Switch to Basic Alumina or Amine-Functionalized Silica .[3]

Technical Insight:

-

Basic Alumina: Surface pH ~9-10. It will not protonate the amidine. The amidine elutes as a free base.

-

Amine-Silica (

): The surface is bonded with propyl-amine groups. This creates a "shield" over the silica and creates a basic environment.

Protocol: Switching to Amine-Silica (

-

Solvent System: You can often switch from toxic DCM/MeOH to Hexane/Ethyl Acetate or EtOAc/EtOH . Because the amine-silica is less polar and non-acidic, you don't need the aggressive solvation of MeOH.

-

No Modifiers: Do not add TEA. The column is already an amine.

-

Loading: These columns tolerate higher loading for basic compounds (up to 5-10% w/w) compared to bare silica (1%).

Scenario C: "My compound is too polar for Normal Phase (Solubility Issues)."

Q: My amidine is only soluble in water or pure methanol. It crashes out in DCM.

A: Use Reverse Phase (C18) , but you must control the pH.

The "High pH" Reverse Phase Strategy:

Standard C18 runs (Water/Acetonitrile + Formic Acid) will protonate the amidine (

-

Column Selection: You must use a "High pH Stable" C18 column (Hybrid Silica or Polymer-based). Standard silica C18 dissolves above pH 8.

-

Buffer: Use 10mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide in water.

-

Mechanism: At pH 10, the amidine is neutral (free base). It will retain on the lipophilic C18 chains and elute based on hydrophobicity.

Post-Purification: Removing the "Ghost" (TEA Removal)

Q: I have a beautiful single spot, but my NMR shows huge ethyl triplets/quartets from the TEA. How do I clean it?

A: TEA forms salts with your compound or atmospheric

Removal Protocols:

-

The Azeotrope Method:

-

Dissolve residue in Toluene .

-

Rotovap to dryness. Repeat 3x. Toluene forms an azeotrope with TEA, dragging it out.

-

-

The "Ammonia Swap":

-

Redissolve product in DCM.

-

Wash with dilute Ammonium Hydroxide (

) . -

The

displaces TEA from any salts. The excess

-

-

The HCl Salt Trick (If applicable):

-

Treat your product with 1M HCl in Ether/Dioxane.

-

Precipitate the amidine-HCl salt. TEA-HCl is soluble in chloroform; your product might not be (check solubility).

-

Visual Logic & Decision Trees

Figure 1: Method Selection Decision Tree

Caption: Decision matrix for selecting stationary phases and modifiers based on compound solubility and stability.

Figure 2: The "Silanol Shielding" Mechanism

Caption: Mechanistic comparison of Amidine retention on bare silica versus TEA-modified silica.

References

-

Biotage. "Strategies for Improving Flash Chromatography Efficiency." Biotage Application Notes. [Link]

-

Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Technical Notes. [Link]

-

Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Technical Blog. [Link]

-

University of Rochester. "Tips for Flash Column Chromatography: Purification of Amines." Department of Chemistry Technical Guides. [Link]

Sources

Technical Support Center: Impurity Profiling for 2-(Tert-butoxy)ethanimidamide HCl

[1]

Product: 2-(Tert-butoxy)ethanimidamide hydrochloride CAS: (Related Free Base/Derivatives typically ~1246816-79-4 or similar) Application: Primary building block for pyrimidine/imidazole heterocycle synthesis.[1]

Introduction: The "Hidden" Failure Mode

As a Senior Application Scientist, I often see downstream cyclization reactions fail not because of the reaction conditions, but because the amidine building block has degraded. This compound is a robust salt, but it possesses a specific vulnerability: hydrolysis .

This guide moves beyond basic Certificates of Analysis. It is designed to help you troubleshoot, identify, and quantify impurities that directly impact your drug development workflows.

Module 1: The "Red Flag" Triage (Physical & General)

Q: My sample appears sticky or has formed a gum. Is it still usable?

A: This is the most common support ticket we receive. Amidine hydrochlorides are hygroscopic.

-

Diagnosis: The "stickiness" indicates moisture absorption. While water itself is not an impurity, it facilitates the hydrolysis of the amidine to its corresponding amide (2-(tert-butoxy)acetamide) and ammonium chloride.

-

Immediate Action: Perform a Karl Fischer (KF) titration.

-

If Water < 2%: Dry under vacuum over

. -

If Water > 5%: Significant hydrolysis has likely occurred. Proceed to Module 2.

-

Q: The melting point is lower than reported (e.g., < 100°C). Why?

A: Depression of melting point in amidine salts is typically caused by the presence of Ammonium Chloride (

-

Origin: In the Pinner synthesis, excess ammonia reacts with HCl.

-

Detection: Perform a Residue on Ignition (ROI) or Ion Chromatography (IC) for chloride balance. If the chloride content is disproportionately high compared to the carbon content, you have significant inorganic salt contamination.

Module 2: Chromatographic Troubleshooting (HPLC & LC-MS)

Q: I see a split peak or a shoulder eluting slightly later than the main peak. What is it?

A: This is almost certainly the Hydrolysis Product: 2-(tert-butoxy)acetamide .[1]

Amidines are basic (

Impurity Origins & Pathways

The following diagram illustrates the genesis of the three primary impurities you will encounter.

Figure 1: Mechanistic origin of impurities.[1] The hydrolysis pathway (dashed red line) is the primary stability risk.

Standardized HPLC Protocol for Separation

Do not use a generic gradient. You must buffer the mobile phase to prevent peak tailing of the basic amidine.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard RP stationary phase.[1] |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH ensures the amidine remains fully protonated ( |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |

| Gradient | 5% B to 60% B over 15 min | Amidine elutes early (polar); Amide elutes mid-gradient; Nitrile elutes late. |

| Detection | UV @ 210 nm | The molecule lacks strong chromophores; 210 nm captures the |

Q: How do I distinguish the Amidine from the Amide using LC-MS?

A: This is a common pitfall. The mass difference is subtle.

-

Amidine (

): -

Amide (

): -

The Trap: If you use low-resolution MS, the isotope patterns can overlap. You must look for the +1 Da shift .

-

Nitrile (

):

Module 3: Spectroscopic Verification (NMR)

Q: My NMR spectrum lacks the characteristic broad singlets for NH. Is the sample bad?

A: Not necessarily. Amidine protons (

Diagnostic Strategy:

Focus on the Methylene (

| Moiety | Structure | Notes | |

| Amidine HCl | ~4.2 - 4.4 ppm | Deshielded by the cationic amidinium group.[1] | |

| Amide | ~3.8 - 3.9 ppm | Less deshielded; distinct upfield shift.[1] | |

| Nitrile | ~4.0 - 4.1 ppm | Often overlaps; confirm with IR (~2250 |

Note: Shifts are approximate in

Module 4: Troubleshooting Workflow

Use this logic gate to determine the fate of your sample.

Figure 2: Step-by-step troubleshooting logic for impurity identification.

References

-

PubChem. (n.d.).[2] this compound.[1][2] National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Conditions. Retrieved from [Link]

-

ChemGuide. (n.d.). Hydrolysing Amides. Retrieved from [Link]

-

Lokhande, M. V. (2014). Identification of Impurities Related to Amodiaquine Hydrochloride. World Journal of Pharmaceutical Research.[3] (Contextual reference for amidine impurity analysis). Retrieved from [Link]

Validation & Comparative

A Comparative Guide to Catalytic Amidination: Unraveling the Efficacy of Copper, Palladium, Iron, and Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amidines, a critical pharmacophore and versatile building block in modern drug discovery and materials science, has been significantly advanced by the development of various catalytic systems. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the leading catalytic systems for amidine coupling reactions: copper, palladium, and iron-based catalysts, alongside emerging organocatalytic approaches. By examining the mechanistic underpinnings and providing supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.

The Landscape of Catalytic Amidine Synthesis

Traditionally, amidine synthesis often relied on stoichiometric reagents and harsh reaction conditions. However, the advent of transition metal catalysis has revolutionized this field, offering milder, more efficient, and functional group-tolerant methodologies.[1] More recently, the principles of green chemistry have spurred the development of catalysts based on more abundant and less toxic metals like copper and iron, as well as metal-free organocatalytic systems.[2] This guide will dissect the performance of these key catalytic players.

Copper-Catalyzed Systems: The Workhorse of Amidine Synthesis

Copper catalysts have emerged as a highly effective and economical choice for a variety of amidine synthesis strategies, most notably through the coupling of nitriles and amines, or via multicomponent reactions involving alkynes.[3][4]

Mechanistic Rationale

The efficacy of copper catalysts in the coupling of nitriles and amines is generally attributed to the Lewis acidic nature of the copper center, which activates the nitrile group towards nucleophilic attack by the amine. In multicomponent reactions, such as the coupling of a terminal alkyne, a secondary amine, and a sulfonamide, the mechanism involves the formation of a copper acetylide intermediate, which then undergoes further reaction to form the amidine product.[5]

Catalytic Cycle of Copper-Catalyzed Amidine Synthesis from Nitriles and Amines

A simplified representation of the copper-catalyzed coupling of nitriles and amines.

Performance and Experimental Data

Copper-catalyzed systems are lauded for their robustness and broad substrate scope. They are particularly effective for the synthesis of N-sulfonylamidines and N-acyl amidines through multicomponent reactions.[5][6]

| Catalyst System | Substrates | Conditions | Yield (%) | Reference |

| CuCl/2,2'-bipyridine | Benzonitrile, Aniline | Cs2CO3, O2, TFE, 100 °C | 85-95 | [4][7] |

| Cu(OTf)2 | Phenylacetylene, Piperidine, p-Toluenesulfonamide | O2, 80 °C | 91 | [5] |

| [Cu(OAc)(Xantphos)] | Phenylacetylene, Diisopropylamine, Dioxazolone | CHCl3, rt, 10 min | 63 | [6] |

| CuI | Aryl Acetylenes, Amines, Dioxazolones | 10 mol% catalyst, rt | Moderate to Good | [6] |

Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenylbenzamidine[4][7]

-

To a reaction vial, add CuCl (0.1 mmol), 2,2'-bipyridine (0.1 mmol), and Cs2CO3 (2.0 mmol).

-

Evacuate and backfill the vial with oxygen (balloon).

-

Add benzonitrile (1.0 mmol), aniline (1.2 mmol), and 2,2,2-trifluoroethanol (TFE) (2.0 mL).

-

Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-phenylbenzamidine.

Palladium-Catalyzed Systems: Precision and Versatility

Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in a vast array of cross-coupling reactions. In amidine synthesis, they are particularly valuable for the coupling of aryl halides with various nitrogen sources, including amidines themselves (N-arylation) and isocyanides.[8][9][10]

Mechanistic Rationale

The catalytic cycle of palladium-catalyzed amidine synthesis from aryl halides typically follows the well-established mechanism of Buchwald-Hartwig amination or related cross-coupling reactions. This involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the nitrogen nucleophile, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. When isocyanides are used, the mechanism involves migratory insertion of the isocyanide into the Pd-aryl bond.[8][11]

Catalytic Cycle of Palladium-Catalyzed Amidine Synthesis from Aryl Halide and Isocyanide

A generalized catalytic cycle for the palladium-catalyzed three-component synthesis of amidines.

Performance and Experimental Data

Palladium catalysts often exhibit high turnover numbers and can be effective at very low catalyst loadings. They are particularly advantageous for the synthesis of N-aryl amidines from readily available aryl halides.

| Catalyst System | Substrates | Conditions | Yield (%) | Reference |

| PdCl2(dppf) | p-Iodoanisole, tert-Butyl isocyanide, Piperidine | Toluene, 100 °C, 24h | 85 (amidine), 10 (ketimine-amidine) | [8] |

| Pd2(dba)3/Xantphos | Aryl bromide, Amide | Cs2CO3, THF or Dioxane, 45-110 °C | 66-99 | [10] |

| Pd(OAc)2/Buchwald ligand | Aryl bromide, Amidine | NaOtBu, Toluene, 100 °C | High | [3] |

Experimental Protocol: Palladium-Catalyzed Synthesis of an Amidine via Isocyanide Insertion[8]

-

In a glovebox, a screw-capped vial is charged with PdCl2(dppf) (0.02 mmol), an aryl iodide (1.0 mmol), and a magnetic stir bar.

-

Toluene (2 mL) is added, followed by piperidine (1.2 mmol) and tert-butyl isocyanide (1.5 mmol).

-

The vial is sealed and the reaction mixture is stirred at 100 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether and filtered.

-

The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the corresponding amidine and ketimine-amidine products.

Iron-Catalyzed Systems: The Green Chemistry Approach

Iron, being the most abundant and least toxic transition metal, represents a highly attractive "green" alternative to precious metal catalysts like palladium.[12] Iron-catalyzed C-N bond formation reactions are a burgeoning field, with promising applications in amidine synthesis.[13]

Mechanistic Rationale

The mechanism of iron-catalyzed C-N coupling reactions is still a subject of active research and can vary depending on the specific reaction. Some proposed mechanisms involve iron-nitrenoid intermediates, while others may proceed through radical pathways.[7][14][15] For instance, in the dearomative amination of β-naphthols, an iron-catalyzed nitrene-transfer process is suggested.[13]

Proposed Pathway for Iron-Catalyzed Dearomative Amination

A simplified proposed pathway for the iron-catalyzed synthesis of amidines via dearomative amination.

Performance and Experimental Data

While still a developing area compared to copper and palladium catalysis, iron-based systems have shown considerable promise, particularly in specific transformations.

| Catalyst System | Substrates | Conditions | Yield (%) | Reference |

| FeCl2 | β-Naphthol, Oxadiazolone | nBu4NBr, DCE, 70 °C, 16h | up to 98 | [13] |

| Fe(NO3)3·9H2O | Nitriles, Amines | Solvent-free, heat | Good | [16] |

| Fe(acac)3 | Nitroarenes, Alkyl halides | PhSiH3, heat | Good | [7] |

Experimental Protocol: Iron-Catalyzed Dearomative Amination[13]

-

A mixture of β-naphthol (0.2 mmol), oxadiazolone (0.24 mmol), FeCl2 (10 mol%), and nBu4NBr (1.5 equiv) in 1,2-dichloroethane (DCE, 1.0 mL) is stirred in a sealed tube.

-

The reaction mixture is heated at 70 °C for 16 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the amidine product.

Organocatalysis: The Metal-Free Frontier

Organocatalysis offers an attractive metal-free alternative for amidine synthesis, often providing access to chiral products with high enantioselectivity.[1][17] The aza-Michael addition is a key strategy in this domain.

Mechanistic Rationale

In organocatalytic aza-Michael additions, a chiral amine catalyst activates an α,β-unsaturated carbonyl compound by forming a transient iminium ion, which lowers the LUMO and enhances its reactivity towards a nitrogen nucleophile. Alternatively, a Brønsted base catalyst can deprotonate the nitrogen nucleophile, increasing its nucleophilicity.[17][18][19]

General Scheme for Organocatalytic Aza-Michael Addition

A simplified representation of an iminium-ion-catalyzed aza-Michael addition.

Performance and Experimental Data

Organocatalysis excels in the asymmetric synthesis of nitrogen-containing compounds. While direct catalytic synthesis of a broad range of achiral amidines is less common, the synthesis of chiral β-amino compounds, which can be precursors to chiral amidines, is well-established with high enantioselectivities.

| Catalyst | Reaction | Conditions | Yield (%) | ee (%) | Reference |

| Chiral Monoamidine | aza-Henry reaction of isatin-derived ketimines | Homogeneous | up to 95 | up to 96 | [20] |

| Cinchona Alkaloid Derivative | aza-Michael addition | TFA (co-catalyst) | 75-95 | up to 99 | [17] |

| Diarylprolinol Silyl Ether | aza-Michael addition | Various solvents | High | High | [21] |

Experimental Protocol: Organocatalytic Asymmetric aza-Henry Reaction[20]

-

To a solution of the isatin-derived ketimine (0.1 mmol) in a suitable solvent (e.g., toluene, 0.5 mL) at the desired temperature (e.g., -20 °C), is added the chiral monoamidine catalyst (10 mol%).

-

Aryl nitromethane (0.15 mmol) is then added to the reaction mixture.

-

The reaction is stirred at this temperature until completion (monitored by TLC or HPLC).

-

The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired 3-substituted-3-amino-2-oxindole.

Comparative Analysis and Future Outlook

| Catalyst | Key Advantages | Key Disadvantages | Cost | Toxicity |

| Copper | Low cost, readily available, robust, good for multicomponent reactions. | Can require higher catalyst loadings and temperatures than palladium. | Low | Moderate |

| Palladium | High efficiency, broad functional group tolerance, low catalyst loadings. | High cost, potential for product contamination with toxic metal. | High | High |

| Iron | Very low cost, low toxicity, environmentally friendly. | Often less active than Cu or Pd, narrower substrate scope currently. | Very Low | Low |

| Organocatalyst | Metal-free, enables asymmetric synthesis, mild conditions. | Can have limited substrate scope for general amidine synthesis, may require higher catalyst loadings. | Variable | Generally Low |

Choosing the Right Catalyst:

-

For large-scale synthesis where cost is a major factor, copper and iron catalysts are highly attractive.

-

For complex molecule synthesis with sensitive functional groups requiring high efficiency and broad compatibility, palladium catalysts remain the gold standard.

-

For the synthesis of chiral amidines or their precursors, organocatalysis is the premier choice.

-

As the field moves towards more sustainable chemistry , the development and application of iron and organocatalysts are expected to grow significantly.